N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide
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Overview
Description
“N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a triazole ring and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide” typically involves multi-step organic reactions. One possible route includes:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the acetylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the triazole ring or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a fully saturated ring system.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide” would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of these three functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H13N5O2 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N5O2/c1-11(22)12-2-5-14(6-3-12)20-16(23)13-4-7-15(17-8-13)21-9-18-19-10-21/h2-10H,1H3,(H,20,23) |
InChI Key |
TWUXKRSKGDKWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3 |
Origin of Product |
United States |
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